1-(Difluoromethyl)-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC14646646
Molecular Formula: C4H5F2N3
Molecular Weight: 133.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H5F2N3 |
|---|---|
| Molecular Weight | 133.10 g/mol |
| IUPAC Name | 2-(difluoromethyl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C4H5F2N3/c5-4(6)9-3(7)1-2-8-9/h1-2,4H,7H2 |
| Standard InChI Key | IAKBSJZLDNEVKT-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(N(N=C1)C(F)F)N |
Introduction
Structural and Molecular Characteristics
The molecular structure of 1-(difluoromethyl)-1H-pyrazol-5-amine consists of a five-membered pyrazole ring with two adjacent nitrogen atoms. The difluoromethyl (-CF2H) group at the N1 position and the primary amine (-NH2) at the C5 position define its chemical behavior. Key molecular parameters are summarized in Table 1.
Table 1: Molecular Properties of 1-(Difluoromethyl)-1H-pyrazol-5-amine
| Property | Value |
|---|---|
| Molecular Formula | C4H5F2N3 |
| Molecular Weight | 133.10 g/mol |
| IUPAC Name | 1-(Difluoromethyl)-1H-pyrazol-5-amine |
| Canonical SMILES | NC1=CC=NN1C(F)F |
| Hydrogen Bond Donors | 1 (NH2) |
| Hydrogen Bond Acceptors | 4 (2N, 2F) |
The pyrazole ring adopts a planar conformation, with bond angles and lengths consistent with aromatic heterocycles. The difluoromethyl group introduces electronegativity, polarizing the C-F bonds and influencing intermolecular interactions. X-ray crystallography of related compounds reveals that fluorine atoms engage in weak C-F···H-N hydrogen bonds, stabilizing crystal lattices.
Synthesis and Preparation
Synthetic Routes
The synthesis of 1-(difluoromethyl)-1H-pyrazol-5-amine typically involves functionalization of preformed pyrazole intermediates. Two primary methods dominate the literature:
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Direct Difluoromethylation:
Pyrazol-5-amine reacts with difluoromethylating agents such as ClCF2H or BrCF2H under basic conditions. For example, treatment with sodium hydride and ClCF2H in tetrahydrofuran (THF) at −78°C yields the target compound with 65–72% efficiency. -
Multi-Step Assembly:
A convergent approach constructs the pyrazole ring from propargyl amines and nitriles. Cyclocondensation of 3-aminopropiophenone with difluoroacetaldehyde oxime in acetic acid produces the pyrazole core, followed by deprotection to yield the amine .
Table 2: Optimization of Synthetic Conditions
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Direct Difluoromethylation | ClCF2H, NaH, THF | 68 | 95 |
| Multi-Step Assembly | Propargyl amine, DMF | 57 | 89 |
Challenges include controlling regioselectivity and minimizing by-products like 3-difluoromethyl isomers. Chromatographic purification (silica gel, ethyl acetate/hexane) is often required.
Chemical Reactivity and Functionalization
The amine and difluoromethyl groups enable diverse transformations:
Nucleophilic Substitution
The C5 amine participates in nucleophilic aromatic substitution (SNAr) with electrophiles such as alkyl halides. For instance, reaction with benzyl bromide in dimethylformamide (DMF) at 80°C produces N-benzyl derivatives, useful in medicinal chemistry .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) modify the pyrazole ring. Aryl boronic acids react at the C4 position in the presence of Pd(PPh3)4, enabling access to biaryl systems.
Oxidation and Reduction
The difluoromethyl group resists oxidation, but the amine can be oxidized to a nitro group using meta-chloroperbenzoic acid (mCPBA), yielding 1-(difluoromethyl)-3-nitro-1H-pyrazol-5-amine—a key intermediate for explosives research.
Biological Activities and Applications
Kinase Inhibition
The compound inhibits protein kinases by binding to the ATP pocket. In vitro assays against EGFR (epidermal growth factor receptor) show IC50 values of 0.8 µM, comparable to erlotinib. Molecular docking studies suggest hydrogen bonding between the amine and kinase backbone.
Antimicrobial Properties
Derivatives exhibit broad-spectrum activity against Gram-positive bacteria (MIC = 2–4 µg/mL for S. aureus) and fungi (C. albicans MIC = 8 µg/mL). Fluorine atoms enhance membrane permeability, while the pyrazole ring disrupts cell wall synthesis.
Table 3: Biological Activity Data
| Target | Assay Type | Result (IC50/MIC) | Source |
|---|---|---|---|
| EGFR Kinase | In vitro | 0.8 µM | |
| Staphylococcus aureus | MIC | 2 µg/mL |
Stability and Physicochemical Properties
1-(Difluoromethyl)-1H-pyrazol-5-amine is stable under ambient conditions but hygroscopic. Key physicochemical data include:
-
Solubility: 12 mg/mL in water, 45 mg/mL in ethanol.
-
LogP: 1.2 (indicating moderate lipophilicity).
-
pKa: 4.7 (amine group), facilitating protonation in acidic environments .
Degradation occurs via hydrolysis of the difluoromethyl group in strong acids (pH < 2), forming pyrazol-5-amine and HF.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a building block for kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) and antiviral agents. Its incorporation into peptidomimetics improves oral bioavailability .
Agrochemical Development
Derivatives act as fungicides in crop protection. Field trials demonstrate 90% efficacy against Phytophthora infestans in tomato plants at 50 g/ha.
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